molecular formula C18H16O3 B12821878 Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- CAS No. 78326-52-0

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-

Cat. No.: B12821878
CAS No.: 78326-52-0
M. Wt: 280.3 g/mol
InChI Key: XKOJNRIIGYARBJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential carcinogenic properties. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benz[a]anthracene-2,3,4-triol is derived from benz[a]anthracene (BA), a well-known carcinogen. The structure includes a tetrahydro configuration that affects its interaction with biological macromolecules. The compound can form DNA adducts, which are critical in understanding its carcinogenic potential.

Mechanisms of Biological Activity

  • DNA Adduct Formation :
    • The compound can react with DNA to form adducts. For instance, the N2-deoxyguanosyl adduct formed by the interaction of benz[a]anthracene-2,3,4-triol with DNA has been characterized using NMR spectroscopy. This adduct exhibits a specific orientation within the DNA minor groove, which can lead to mutations during DNA replication .
  • Tumorigenicity Studies :
    • Research indicates that derivatives of benz[a]anthracene exhibit significant tumorigenic activity in animal models. For example, studies on diastereomers of benz[a]anthracene 3,4-diol-1,2-epoxide demonstrated that certain forms led to high incidences of pulmonary tumors in newborn mice . The most potent compound tested was found to induce an average of 13.3 tumors per mouse.

Case Study 1: Tumorigenicity in Animal Models

A study evaluated the tumorigenic potential of various benz[a]anthracene derivatives in newborn Swiss-Webster mice. The results indicated:

  • BA 3,4-diol-1,2-epoxide-2 : Induced pulmonary tumors in all treated mice (average of 13.3 tumors).
  • BA 3,4-diol-1,2-epoxide-1 : Induced tumors in 42% of mice (average of 0.56 tumors).
  • (-)-BA 3,4-dihydrodiol : Showed moderate tumorigenicity (71% incidence) with an average of 1.88 tumors per mouse .

Case Study 2: Structural Analysis

The structural analysis of the N2-deoxyguanosyl adduct formed by benz[a]anthracene-2,3,4-triol revealed insights into how PAH molecular topology influences adduct structure in duplex DNA. The refined structure showed significant distortion at the site of modification compared to unmodified DNA .

Comparative Table of Biological Activities

CompoundTumorigenicity (Average Tumors per Mouse)Mechanism of Action
Benz[a]anthraceneLow (0)Direct exposure without significant adduct formation
BA 3,4-diol-1,2-epoxide-10.56Forms less potent DNA adducts
BA 3,4-diol-1,2-epoxide-213.3Strong DNA adduction leading to mutations
(-)-BA 3,4-dihydrodiol1.88Moderate adduction and subsequent tumor formation

Properties

CAS No.

78326-52-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2

InChI Key

XKOJNRIIGYARBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O

Origin of Product

United States

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